Boc-N-Me-Tyr(Bzl)-OH
Overview
Description
Boc-N-Me-Tyr(Bzl)-OH: tert-butoxycarbonyl-N-methyl-L-tyrosine benzyl ester , is a derivative of the amino acid tyrosine. This compound is commonly used in peptide synthesis due to its protective groups, which help in preventing unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-Tyr(Bzl)-OH typically involves the following steps:
Protection of the amino group: The amino group of tyrosine is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps.
Methylation of the tyrosine: The hydroxyl group of tyrosine is methylated to form N-methyl-L-tyrosine.
Esterification: The carboxyl group of N-methyl-L-tyrosine is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-N-Me-Tyr(Bzl)-OH can undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: The compound can be reduced to remove the benzyl ester group, yielding N-methyl-L-tyrosine.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Trifluoroacetic acid for Boc group removal.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: N-methyl-L-tyrosine.
Substitution: Deprotected amino acids ready for further synthesis.
Scientific Research Applications
Chemistry: : Boc-N-Me-Tyr(Bzl)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its protective groups help in achieving selective reactions.
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: : this compound is utilized in the development of peptide-based drugs, particularly in the synthesis of therapeutic peptides.
Industry: : The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-N-Me-Tyr(Bzl)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Tyr(Bzl)-OH: Similar to Boc-N-Me-Tyr(Bzl)-OH but without the methylation of the tyrosine hydroxyl group.
Fmoc-N-Me-Tyr(Bzl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-L-Tyr-OH: Lacks the benzyl ester group, making it less protected.
Uniqueness: : this compound is unique due to its combination of Boc and benzyl ester protective groups, which provide enhanced stability and selectivity during peptide synthesis. The methylation of the tyrosine hydroxyl group further distinguishes it from other similar compounds, offering different reactivity and functionalization options.
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRGORPOYPIJC-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157091 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64263-81-6 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64263-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-O-(phenylmethyl)-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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